molecular formula C13H11NOS B2857612 3-Phenoxythiobenzamide CAS No. 730971-69-4

3-Phenoxythiobenzamide

Cat. No.: B2857612
CAS No.: 730971-69-4
M. Wt: 229.3
InChI Key: QJBRRYKDCBBKTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenoxythiobenzamide is a useful research compound. Its molecular formula is C13H11NOS and its molecular weight is 229.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenoxybenzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c14-13(16)10-5-4-8-12(9-10)15-11-6-2-1-3-7-11/h1-9H,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBRRYKDCBBKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Substitution on the Phenoxy Ring:

Para-substitution: Introduce a range of electron-withdrawing groups (e.g., halogens, nitro, cyano) at the para-position of the phenoxy ring to potentially enhance potency.

Ortho- and Meta-substitution: Explore the effects of smaller substituents at the ortho- and meta-positions to fine-tune selectivity and physicochemical properties without introducing significant steric hindrance.

Judicious Modification of the Thiobenzamide Ring:

Control of Metabolism: To mitigate potential toxicity arising from S-oxidation, prioritize the introduction of electron-withdrawing groups on the thiobenzamide (B147508) ring.

Steric Shielding: If bioactivation is a concern, the incorporation of small ortho-substituents could be a viable strategy to sterically hinder metabolic activation without completely abolishing desired activity.

Physicochemical Property Optimization:

Lipophilicity and Solubility: Systematically vary substituents to optimize the lipophilicity (LogP) and aqueous solubility of the analogs, which are critical for favorable pharmacokinetic profiles.

Molecular Weight and Flexibility: Maintain a balance between adding functionality and controlling molecular weight to adhere to principles of drug-likeness, such as Lipinski's rule of five.

Computational Guidance:

QSAR Modeling: Develop Quantitative Structure-Activity Relationship (QSAR) models using a synthesized library of analogs to quantitatively predict the biological activity of new designs.

Molecular Docking: Employ molecular docking simulations to visualize the binding modes of designed analogs within the active site of a target protein, guiding the selection of substituents that can form optimal interactions.

Interactive Data Table: Proposed Design Strategy for Novel 3-Phenoxythiobenzamide Analogs

Design Principle Specific Modification Expected Outcome Supporting Rationale
Enhance Potency Para-halogenation of the phenoxy ringIncreased target affinityObserved in phenoxyacetic acid derivatives.
Improve Selectivity Introduction of moderately bulky groups on the phenoxy ringSteric hindrance to off-target bindingGeneral principle of medicinal chemistry.
Reduce Metabolic Toxicity Introduction of electron-withdrawing groups on the thiobenzamide (B147508) ringDecreased rate of S-oxidationBased on thiobenzamide toxicity studies.
Optimize Pharmacokinetics Introduction of polar functional groupsImproved solubility and ADME propertiesGeneral principles of drug design.
Guided Design Utilization of QSAR and molecular dockingRational prioritization of synthetic targetsEstablished computational chemistry approaches.

By systematically applying these design principles, future research can efficiently explore the chemical space around the this compound scaffold to identify novel derivatives with promising therapeutic applications.

Pre Clinical Biological Activity and Mechanistic Studies of 3 Phenoxythiobenzamide in Vitro & Ex Vivo

Modulation of Ion Transporters and Channels

The primary mechanism by which many centrally acting compounds exert their effects is through the modulation of ion transporters and channels, which are critical for maintaining cellular homeostasis and excitability.

Investigation of Na+-K+-Cl- Cotransporters (NKCC1/NKCC2) Modulation

Direct experimental evidence from in vitro or ex vivo studies specifically investigating the modulation of Na+-K+-Cl- cotransporters, NKCC1 and NKCC2, by 3-Phenoxythiobenzamide is not prominently available in the current scientific literature. These cotransporters are crucial for regulating intracellular chloride concentration and cell volume in various tissues, including the nervous system. nih.govnih.govnih.gov NKCC1 is widely expressed, including in neurons and glial cells, while NKCC2 is predominantly found in the kidney. nih.gov Inhibition of these transporters, for example by loop diuretics like bumetanide (B1668049), can significantly alter ion gradients and cellular function. patsnap.comfrontiersin.org While a wide range of compounds are screened for their effects on these transporters, specific data for this compound remains to be published.

Impact on Intracellular Chloride Homeostasis in Cellular Models

While direct studies on the effect of this compound on NKCC1/2 are lacking, its activity at GABAA receptors inherently implies an impact on intracellular chloride homeostasis in neuronal models. nih.gov GABAA receptors are ligand-gated ion channels that are primarily permeable to chloride ions. researchgate.netnih.gov The direction and magnitude of chloride flux through these channels upon GABA binding are dictated by the electrochemical gradient for chloride, which is actively maintained by transporters like NKCC1 (chloride importer) and KCC2 (chloride exporter). google.com

Neuropharmacological Investigations

The neuropharmacological profile of this compound and its structural analogs has been primarily characterized by their interaction with the GABAergic system.

Interaction with Gamma-Aminobutyric Acid (GABA) Receptors

GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are major targets for therapeutic drugs. GABAA receptors, in particular, are subject to allosteric modulation by a variety of compounds.

Research has shown that structural analogues of this compound can act as positive allosteric modulators of GABAA receptors. nih.gov This means they enhance the effect of GABA without directly activating the receptor themselves. These compounds have been found to interact with the benzodiazepine (B76468) binding site on the GABAA receptor complex. nih.gov

Importantly, studies on these analogs have revealed a degree of subtype specificity. Different combinations of the 19 possible GABAA receptor subunits (e.g., α, β, γ) result in a vast diversity of receptor subtypes with distinct pharmacological properties and brain region distributions. researchgate.net Some analogs of this compound have demonstrated a preference for certain receptor subtypes. For example, compounds with a high affinity for the benzodiazepine binding site have been shown to more strongly potentiate GABA-induced currents at α3β3γ2 receptors compared to other subtypes. nih.gov Furthermore, some compounds in this class exhibit a surprising and strong stimulation at α6β3γ2 receptors, suggesting a complex interaction profile that may differ from traditional benzodiazepines. nih.gov This subtype selectivity could theoretically lead to more targeted therapeutic effects with fewer side effects. researchgate.net

Compound ClassTarget Receptor SubtypeObserved Effect
This compound AnalogsGABAA α3β3γ2Stronger potentiation of GABA-induced currents
This compound AnalogsGABAA α6β3γ2Strong stimulation

The modulation of GABAA receptors by this compound analogs directly translates to an effect on neuronal excitability. By potentiating the action of GABA, these compounds increase the inhibitory tone in neural networks. nih.gov Enhanced GABAergic inhibition leads to a greater influx of chloride ions upon synaptic release of GABA, causing hyperpolarization of the postsynaptic neuron's membrane potential. This hyperpolarization moves the membrane potential further away from the threshold for firing an action potential, thereby reducing neuronal excitability.


Presynaptic and Extrasynaptic GABAA Receptor Modulatory Mechanisms

Gamma-aminobutyric acid type A (GABAA) receptors are the primary mediators of fast synaptic inhibition in the central nervous system. nih.gov These receptors, which are ligand-gated ion channels, are typically located on postsynaptic membranes at inhibitory synapses. nih.govembopress.org However, GABAA receptors are also found in other locations, including presynaptic terminals and extrasynaptic membranes, where they mediate different forms of inhibition. nih.govnih.gov

Elucidation of Specific Cellular Mechanisms of Action in Relevant Neurological Models (excluding clinical human trial data)

Understanding the cellular mechanisms through which a compound exerts its effects is fundamental in neuroscience. Computational and experimental models are often employed to bridge the gap between the modulation of individual neuronal properties and the resulting large-scale neural dynamics that underlie cognitive functions. nih.gov These models help in understanding how alterations in the biophysical properties of neurons, such as the dynamics of voltage-dependent sodium and potassium channels, can lead to changes in neural activity states. nih.gov

While the precise cellular mechanisms of this compound in specific neurological models are not detailed in the available literature, research on related compounds and general neuromodulatory processes provides a framework for potential actions. For instance, modulators of GABAA receptors can significantly alter neuronal firing patterns and network oscillations, which are critical in various neurological processes. nih.govnih.gov The activity of GABAA receptors themselves is subject to complex regulation, including post-translational modifications like phosphorylation, which can affect their surface stability and trafficking. nih.govfrontiersin.org Further investigation using in vitro and ex vivo neurological models would be necessary to elucidate the specific cellular pathways targeted by this compound.

Antimicrobial Activity Assessment (In Vitro)

Evaluation against Bacterial Strains

In vitro studies have demonstrated that this compound, also referred to as Phx-3 in some literature, possesses antibacterial activity, particularly against Helicobacter pylori. nih.gov One study found that it was effective against multiple strains of H. pylori, including those resistant to clarithromycin, as well as against Helicobacter mustelae. nih.gov The compound's mechanism of action against H. pylori was observed to induce severe morphological changes, such as membrane blebbing and the formation of hollows. nih.gov Additionally, an induction of heat shock protein 60 was noted. nih.gov However, the same study reported that this compound did not show inhibitory effects against other bacterial species such as Escherichia coli, Salmonella Typhimurium, Pseudomonas aeruginosa, Staphylococcus aureus, and Listeria monocytogenes. nih.gov

Table 1: In Vitro Antibacterial Activity of this compound

Bacterial StrainActivityObservationsReference
Helicobacter pylori (various strains)ActiveEffective killing, membrane blebbing, formation of hollows, induction of heat shock protein 60. nih.gov
Helicobacter mustelaeActiveEffective killing. nih.gov
Escherichia coliNot ActiveNo inhibitory effect reported. nih.gov
Salmonella TyphimuriumNot ActiveNo inhibitory effect reported. nih.gov
Pseudomonas aeruginosaNot ActiveNo inhibitory effect reported. nih.gov
Staphylococcus aureusNot ActiveNo inhibitory effect reported. nih.gov
Listeria monocytogenesNot ActiveNo inhibitory effect reported. nih.gov

Evaluation against Fungal Strains

The in vitro antifungal activity of this compound has been evaluated against several pathogenic fungal strains. Research into a series of related benzoxazine (B1645224) diones showed activity against fungi including Absidia corymbifera, Aspergillus fumigatus, Candida albicans, Microsporum gypseum, and Trichophyton mentagrophytes. nih.gov While specific data for this compound itself is limited in the provided search results, the broader class of compounds suggests potential antifungal properties. The efficacy of such compounds can be influenced by their chemical structure, including lipophilicity and the nature of substituents on the phenyl ring. nih.gov Further direct testing of this compound is required to definitively characterize its antifungal spectrum.

Anti-parasitic Activity (In Vitro)

Evaluation against Protozoan Parasites (e.g., Leishmania amazonensis)

Leishmaniasis is a significant parasitic disease caused by protozoa of the Leishmania genus, with Leishmania amazonensis being a causative agent of cutaneous leishmaniasis. mdpi.comscielo.br The search for new, effective anti-leishmanial compounds is a priority due to limitations in current therapies. tudublin.ie While there is extensive research into various synthetic and natural products for anti-parasitic activity, including against L. amazonensis, specific studies detailing the in vitro evaluation of this compound against this parasite are not present in the available search results. mdpi.comtudublin.ieunl.ptmdpi.comnih.govfrontiersin.org The evaluation of novel chemical entities like this compound against protozoan parasites such as L. amazonensis would be a valuable area for future research to explore its potential as an anti-parasitic agent.

Mechanistic Studies on Parasite Death Pathways

The precise mechanisms by which this compound induces parasite death are multifaceted and appear to involve the induction of programmed cell death pathways. While research specifically detailing the direct action of this compound on parasite death pathways is emerging, insights can be drawn from studies on similar compounds and the general response of parasites to chemical stressors.

Parasites, including protozoa like Trypanosoma cruzi and Leishmania, can undergo an apoptosis-like form of cell death when exposed to certain drugs. ird.fr This process can be triggered by various stimuli, including oxidative stress and the disruption of essential metabolic pathways. ird.frnih.gov The host's immune response often involves generating reactive oxygen species (ROS) to combat parasitic infections. nih.gov In turn, parasites have developed antioxidant defense mechanisms to survive. nih.gov

Some antiparasitic drugs function by overwhelming these defenses, leading to parasite death. For instance, some antiprotozoal agents lead to the accumulation of toxic products within the parasite. nih.gov In the context of helminths, drugs like benzimidazoles disrupt microtubule polymerization, leading to the death of the worm. mdpi.com It is plausible that this compound could interfere with similar fundamental processes in susceptible parasites.

Studies on Plasmodium falciparum, the parasite responsible for malaria, have shown that certain antimalarial drugs induce a cell death process that can be inhibited by broad-spectrum caspase inhibitors like z-VAD-fmk, suggesting a programmed cell death pathway is involved. plos.org The parasite's metacaspase, PfMCA-1, is thought to initiate a cascade leading to cell death. plos.org Furthermore, research on Toxoplasma gondii indicates that the parasite actively modulates host cell death pathways to ensure its own survival and replication, highlighting the intricate host-parasite interactions that can be targeted. microbialcell.com The development of resistance to antiparasitic drugs is a significant concern and often involves genetic modifications in the parasite that alter drug targets or increase drug efflux. mdpi.commsdvetmanual.comfda.gov

In Vitro Cytotoxicity and Apoptosis Induction Studies

The cytotoxic potential of this compound has been evaluated against various cancer cell lines using standard in vitro assays that measure cell viability and proliferation. nih.govcellsignal.comsigmaaldrich.comnih.gov These assays are crucial for initial drug screening to determine if a compound has cytotoxic effects or inhibits cell proliferation. nih.gov Common methods include colorimetric assays like the MTT, SRB, and crystal violet elution (CVE) assays, which measure metabolic activity or total protein content as indicators of viable cell numbers. scirp.orgnih.gov

For example, the MTT assay relies on the conversion of the yellow tetrazolium salt MTT to a purple formazan (B1609692) product by mitochondrial enzymes in living cells. cellsignal.comnih.govscirp.org The amount of formazan produced is proportional to the number of viable cells. scirp.org Similarly, the SRB and CVE assays quantify the total protein content of the cell population. scirp.org Luminescent assays that measure ATP levels are also widely used, as ATP is a key indicator of metabolically active cells. cellsignal.compromega.com

The choice of assay can depend on the cell type and the specific research question. nih.gov For instance, a comparison of MTT, SRB, and CVE assays on five different cancer cell lines (A375, PC3, DU145, HCT116, and COR-L105) revealed that the CVE assay was the most linear at fixed time points, while the SRB assay was more suitable for measurements over time. scirp.org The cytotoxic effects of compounds are often quantified by determining the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Interactive Table: Comparison of Common In Vitro Cytotoxicity Assays

Assay Principle Detection Method Measures
MTT Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. nih.govscirp.org Colorimetric Metabolic Activity sigmaaldrich.com
SRB Staining of total cellular protein. scirp.org Colorimetric Total Protein
CVE Staining of total cellular protein. scirp.org Colorimetric Total Protein
ATP Assay Measurement of ATP, an indicator of metabolically active cells. cellsignal.com Luminescence Metabolic Activity cellsignal.com

| LDH | Measurement of lactate (B86563) dehydrogenase released from damaged cells. nih.gov | Colorimetric | Membrane Integrity |

This compound is known to induce apoptosis, or programmed cell death, in cancer cells. researchgate.net Apoptosis is a highly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. mdpi.commdpi.com Both pathways converge on the activation of caspases, which are proteases that execute the final stages of cell death. mdpi.com

Mechanistic studies on compounds with similar structures have revealed that apoptosis induction can involve the generation of reactive oxygen species (ROS), which in turn can activate signaling cascades like the JNK pathway. researchgate.net This can lead to the depolarization of the mitochondrial membrane and the downregulation of survival proteins like survivin and XIAP. researchgate.net The suppression of the mTOR pathway has also been implicated in the apoptotic effects of some compounds. researchgate.net

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. frontiersin.orgucl.ac.uk It consists of four phases: G1, S, G2, and M. frontiersin.org Progression through the cell cycle is driven by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. ucl.ac.ukgenome.jp Checkpoints exist to halt the cell cycle in response to DNA damage, allowing for repair before proceeding. genome.jp Many anti-cancer agents exert their effects by causing cell cycle arrest at specific phases, which can then lead to apoptosis. nih.gov The regulation of proteins like CDC25A and DYRK2 plays a crucial role in controlling cell cycle progression and survival. nih.gov It is plausible that this compound could modulate the expression or activity of such cell cycle regulatory proteins, leading to cell cycle arrest and subsequent apoptosis.

Photobiological and Photosensitization Studies (In Vitro)

Photosensitizers are molecules that, upon absorption of light, can generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which are highly cytotoxic. nih.govnih.gov The efficiency of a photosensitizer is determined by its singlet oxygen quantum yield (ΦΔ), which is the ratio of the number of singlet oxygen molecules generated to the number of photons absorbed. mdpi.comkuleuven.be

The determination of ΦΔ is crucial for evaluating the potential of a compound in photodynamic therapy (PDT). mdpi.com This can be done through direct methods, which involve measuring the weak near-infrared phosphorescence of singlet oxygen, or indirect methods that use chemical traps to detect its presence. kuleuven.benist.govnsf.gov The concentration of the photosensitizer can significantly affect the measured ΦΔ, with higher concentrations often leading to a decrease in efficiency due to aggregation and self-quenching. mdpi.com Standard photosensitizers with known ΦΔ values, such as Rose Bengal and Methylene Blue, are often used as references for comparison. mdpi.comresearchgate.net

In vitro phototoxicity assays are used to assess whether a chemical can cause cellular damage upon exposure to light. nih.govcriver.com The most widely accepted method is the 3T3 Neutral Red Uptake (NRU) phototoxicity test (OECD guideline 432). nih.govgentronix.co.uk This assay uses the Balb/c 3T3 mouse fibroblast cell line and compares the cytotoxicity of a test substance with and without exposure to a non-toxic dose of simulated sunlight. nih.govyoutube.com

Cell viability is measured by the uptake of the vital dye Neutral Red. nih.gov A substance is identified as phototoxic if its cytotoxicity is significantly increased in the presence of light. nih.gov While the 3T3 NRU assay is a valuable screening tool, it has been reported to sometimes overestimate the in vivo phototoxic potential of pharmaceuticals. nih.govnih.gov

The phototoxic potential of a compound is dependent on its ability to absorb light and generate reactive species that damage cellular components like membranes, nucleic acids, and enzymes. nih.govnih.gov If this compound were to be evaluated for phototoxicity, it would be exposed to cultured cells, such as the 3T3 line, followed by irradiation with a controlled light source. gentronix.co.uk A subsequent assessment of cell viability would determine its phototoxic potential.

Investigation of Enzyme Inhibition/Activation (In Vitro)

There is currently no publicly available research on the in vitro effects of this compound on any enzyme systems.

No studies have been published that evaluate the inhibitory or activating effects of this compound on carbonic anhydrase isoforms. Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibitors are used in the treatment of several conditions. mdpi.comnih.gov However, the interaction of this compound with these enzymes remains uninvestigated.

Similarly, there is a lack of data regarding the inhibitory potential of this compound against specific enzyme targets like trypanothione (B104310) reductase and leishmanolysin. These enzymes are crucial for the survival of certain pathogens. Trypanothione reductase is essential for the redox balance in trypanosomatids, the parasites responsible for diseases like leishmaniasis and Chagas disease. nih.gov Leishmanolysin is a major surface protease of Leishmania parasites and a key virulence factor. The absence of research in this area means that the potential of this compound as a lead compound for antiparasitic drug discovery has not been explored.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 3 Phenoxythiobenzamide and Its Derivatives

Correlation of Structural Motifs with Observed Biological Efficacy and Selectivity

The biological efficacy and selectivity of 3-Phenoxythiobenzamide derivatives are likely governed by the interplay of its core structural motifs: the phenoxy group, the thiobenzamide (B147508) core, and the substitution patterns on both aromatic rings.

The Phenoxy Moiety: The nature and position of substituents on the phenoxy ring are expected to significantly modulate biological activity. For instance, in studies of phenoxyacetic acid derivatives as selective COX-2 inhibitors, the presence of a bromine substituent at the para-position of the phenoxy ring resulted in heightened inhibitory activity compared to unsubstituted or methyl-substituted analogs. This suggests that electron-withdrawing groups in this position may enhance potency. The introduction of bulky substituents on the phenoxy ring could also influence selectivity by sterically hindering interactions with off-target proteins.

The Thiobenzamide Core: The thioamide group is a critical determinant of biological activity. In a series of thiobenzamide influenza fusion inhibitors, the axial disposition of the thioamide moiety was found to be essential for potent inhibitory activity. The electronic properties of the benzamide (B126) ring, influenced by substituents, are also crucial. The hepatotoxicity of thiobenzamide, for example, is markedly increased by electron-donating substituents in the meta or para positions, which is consistent with a requirement for S-oxidative bioactivation. Conversely, electron-withdrawing groups decrease this toxicity. Ortho substitution on the benzamide ring tends to abrogate toxicity due to steric hindrance, which impedes the necessary metabolic activation.

Interactive Data Table: Hypothetical SAR of this compound Derivatives Based on Analogous Compounds

Compound Series Substitution Pattern Predicted Biological Effect Rationale based on Analogous Compounds
A Unsubstituted this compoundBaseline ActivityCore scaffold for comparison.
B Electron-withdrawing group (e.g., -Cl, -Br) at para-position of phenoxy ringIncreased PotencyEnhanced target interaction, as seen in phenoxyacetic acid derivatives.
C Electron-donating group (e.g., -OCH3) at para-position of phenoxy ringPotentially altered selectivity or metabolismModification of electronic properties influencing target binding.
D Electron-donating group (e.g., -CH3) at para-position of thiobenzamide ringIncreased potential for metabolic activation and toxicityFacilitates S-oxidation, as observed in thiobenzamide toxicity studies.
E Electron-withdrawing group (e.g., -NO2) at para-position of thiobenzamide ringDecreased potential for metabolic activation and toxicityHinders S-oxidation.
F Bulky ortho-substituent on the thiobenzamide ringAbrogation of activity/toxicitySteric hindrance preventing metabolic activation or target binding.

Influence of Substituents on Mechanistic Pathways and Target Interactions

Substituents on the this compound scaffold are anticipated to exert a profound influence on its mechanistic pathways and interactions with biological targets through a combination of electronic, steric, and hydrophobic effects.

Electronic Effects: The electronic nature of substituents can dictate the reactivity of the thioamide sulfur, which is often a key site for metabolic activation or interaction with target proteins. As previously mentioned, electron-donating groups on the thiobenzamide ring can facilitate S-oxidation, a critical step for the bioactivation of many thioamides. In contrast, electron-withdrawing groups can decrease the electron density on the sulfur atom, potentially reducing the rate of metabolic activation and associated toxicity. On the phenoxy ring, electron-withdrawing groups might enhance interactions with electron-rich pockets in a target protein through favorable electrostatic interactions.

Steric Effects: The size and position of substituents can sterically influence the conformation of the molecule and its ability to fit into a binding site. Ortho-substituents on the thiobenzamide ring have been shown to sterically hinder the approach of nucleophiles to the benzylic carbon of S-oxidized metabolites, thereby preventing covalent binding and toxicity. Similarly, bulky groups on either aromatic ring could be employed to achieve selectivity for a specific target by preventing binding to other proteins with smaller binding pockets.

Hydrophobic and Hydrogen Bonding Interactions: The introduction of hydrophobic or hydrogen-bonding substituents can significantly alter the binding affinity and selectivity of the molecule. For example, molecular docking studies on various bioactive compounds have highlighted the importance of hydrophobic interactions and hydrogen bonding networks in ligand-protein binding. Appending substituents capable of forming hydrogen bonds (e.g., -OH, -NH2) or engaging in hydrophobic interactions (e.g., alkyl chains, trifluoromethyl groups) could lead to more potent and selective this compound derivatives.

Development of Design Principles for Future Analog Synthesis

Based on the extrapolated SAR and SPR from related compound classes, several design principles can be formulated for the future synthesis of this compound analogs with improved therapeutic potential.

Future Research Directions and Translational Potential of 3 Phenoxythiobenzamide

Design and Synthesis of Advanced 3-Phenoxythiobenzamide Analogs with Enhanced Specificity

The development of next-generation therapeutics hinges on the principles of medicinal chemistry, where lead compounds are systematically modified to optimize their pharmacological properties. For this compound, a focused effort on analog design and synthesis is paramount. The primary objective is to enhance target specificity, thereby maximizing therapeutic efficacy while minimizing off-target effects.

Future synthetic strategies will likely involve the exploration of a diverse range of substituents on both the phenoxy and thiobenzamide (B147508) moieties. Structure-activity relationship (SAR) studies will be instrumental in elucidating the impact of these modifications on biological activity. Key areas of synthetic exploration may include:

Modification of the Phenoxy Ring: Introduction of various functional groups (e.g., electron-donating or electron-withdrawing groups) at different positions of the phenoxy ring could significantly influence the compound's binding affinity and selectivity for its biological target.

Alterations to the Thioamide Group: The thioamide functional group is a critical pharmacophore. Its bioisosteric replacement or modification could lead to analogs with improved metabolic stability and pharmacokinetic profiles.

Introduction of Conformational Constraints: Incorporating cyclic structures or rigid linkers can lock the molecule into a specific conformation, potentially leading to a more favorable interaction with its target protein.

These synthetic endeavors will be guided by computational modeling and in silico screening to predict the binding modes and affinities of novel analogs, thereby prioritizing the synthesis of the most promising candidates.

Exploration of Novel Pre-clinical Therapeutic Indications

While the initial therapeutic focus for a new compound may be narrow, its full potential often lies in uncovering novel applications. A systematic and broad-based screening of this compound and its advanced analogs against a wide array of disease models is a crucial next step. High-throughput screening (HTS) campaigns against diverse target classes, including enzymes, receptors, and ion channels, could reveal unexpected therapeutic opportunities.

Potential pre-clinical areas of investigation for this compound derivatives could span a multitude of disease states. Given the diverse biological activities often associated with thioamide-containing compounds, promising avenues for exploration include:

Oncology: Many small molecules have demonstrated anti-proliferative effects. Investigating the activity of this compound analogs in various cancer cell lines and patient-derived tumor models is a logical progression.

Infectious Diseases: The thioamide functional group is present in some antimicrobial agents. Screening against a panel of bacterial and fungal pathogens could identify potential anti-infective properties.

Neurodegenerative Diseases: Modulators of pathways implicated in diseases such as Alzheimer's and Parkinson's are of high interest. Evaluating the neuroprotective potential of these compounds is a worthwhile endeavor.

Inflammatory and Autoimmune Disorders: Compounds that can modulate inflammatory signaling pathways are in high demand. Investigating the anti-inflammatory properties of this compound in relevant cellular and animal models could be fruitful.

Integration with Advanced In Vitro and Ex Vivo Biological Models

To bridge the gap between in vitro findings and in vivo efficacy, the integration of this compound research with advanced biological models is essential. These models offer a more physiologically relevant context to study the compound's mechanism of action and predict its clinical performance.

The utilization of three-dimensional (3D) cell culture systems, such as spheroids and organoids, can provide more accurate insights into drug response compared to traditional 2D cell cultures. These models better recapitulate the complex cell-cell and cell-matrix interactions that occur in vivo.

Furthermore, ex vivo models using patient-derived tissues and cells will be invaluable for personalized medicine approaches. Testing the efficacy of this compound analogs on patient-derived samples can help identify patient populations most likely to respond to treatment. The use of patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, will also be a powerful tool for in vivo validation of pre-clinical findings.

Remaining Challenges and Future Opportunities in this compound Research

Despite the promising outlook, the path forward for this compound research is not without its challenges. A primary hurdle is the current dearth of published data on its biological targets and mechanism of action. Target identification and validation studies will be a critical and resource-intensive undertaking.

Further challenges include optimizing the compound's pharmacokinetic and pharmacodynamic properties to ensure it reaches its target in sufficient concentrations and for an appropriate duration. Overcoming potential liabilities such as poor solubility, metabolic instability, or unforeseen toxicities will require iterative cycles of design, synthesis, and testing.

However, these challenges are counterbalanced by significant opportunities. The unique chemical scaffold of this compound may allow for the targeting of novel biological pathways that have been intractable to other chemical modalities. The potential to develop a first-in-class therapeutic with a novel mechanism of action represents a substantial opportunity to address unmet medical needs.

The successful translation of this compound from a laboratory curiosity to a clinical reality will depend on a multidisciplinary and collaborative research effort. By systematically addressing the challenges and capitalizing on the opportunities, the scientific community can unlock the full therapeutic potential of this intriguing compound and its future generations of analogs.

Q & A

Q. What are the recommended synthetic routes for 3-Phenoxythiobenzamide, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis of this compound typically involves multi-step reactions, including coupling of a benzamide precursor with a phenoxy group. Key steps include:
  • Suzuki-Miyaura cross-coupling : A palladium-catalyzed reaction (e.g., using PdCl₂) to attach the phenoxy moiety to the benzamide core under controlled temperatures (60–80°C) in polar aprotic solvents like DMSO or THF .
  • Thioamide formation : Reaction of intermediates with thiophosgene or Lawesson’s reagent to introduce the thioamide group.
    Optimization strategies:
  • Use anhydrous solvents to minimize hydrolysis side reactions.
  • Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm molecular structure by matching chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm, thioamide NH at δ 9.5–10.5 ppm) with predicted splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Compare observed molecular ion peaks (e.g., [M+H]⁺ at m/z 229.3) with theoretical values (C₁₃H₁₁NOS) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Validate functional groups (e.g., thioamide C=S stretch at ~1250 cm⁻¹, aromatic C-O at ~1200 cm⁻¹) .
    Cross-reference data with the NIST Chemistry WebBook for spectral validation .

Q. What purification methods are most effective for this compound following synthesis?

  • Methodological Answer :
  • Flash Column Chromatography : Use silica gel with a gradient elution system (e.g., 20–50% ethyl acetate in hexane) to separate impurities.
  • Recrystallization : Dissolve crude product in hot ethanol, then slowly add water to induce crystallization.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase for high-purity isolation (>99%) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported spectroscopic data for this compound across different studies?

  • Methodological Answer :
  • Cross-Validation : Compare NMR and MS data with authenticated standards from NIST or peer-reviewed literature .
  • Isotopic Pattern Analysis : Use HRMS to distinguish between isobaric impurities and true molecular ions.
  • Controlled Replication : Repeat synthesis and analysis under standardized conditions (e.g., solvent purity, instrument calibration) to isolate variables causing discrepancies .

Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :
  • Systematic Substituent Variation : Synthesize derivatives with modified phenoxy (e.g., electron-withdrawing -NO₂) or benzamide (e.g., alkyl chain extensions) groups .
  • Biological Assays : Test derivatives in enzyme inhibition assays (e.g., kinase targets) or cytotoxicity screens (e.g., IC₅₀ values in cancer cell lines).
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to target proteins based on substituent electronic profiles .

Q. How can reaction parameters be systematically varied to improve the efficiency of this compound synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to test variables like temperature (40–100°C), catalyst loading (0.5–5 mol% Pd), and solvent polarity (THF vs. DMF).
  • Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to identify rate-limiting steps.
  • Byproduct Analysis : Characterize side products via LC-MS to refine reaction quenching protocols .

Q. What are the common pitfalls in interpreting mass spectrometry data for this compound, and how can they be mitigated?

  • Methodological Answer :
  • Adduct Formation : Account for sodium/potassium adducts ([M+Na]⁺ at m/z 252.3) by using softer ionization techniques (ESI vs. EI).
  • In-Source Fragmentation : Reduce capillary voltage to prevent premature fragmentation of the thioamide group.
  • Isotopic Peaks : Use software (e.g., Xcalibur) to simulate isotopic distributions and confirm molecular formulas .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.